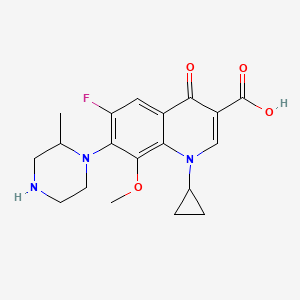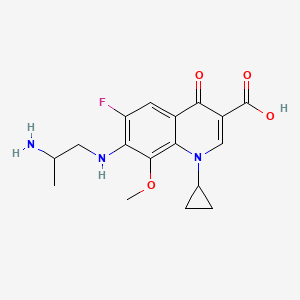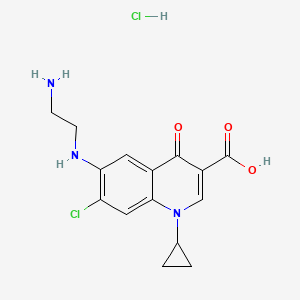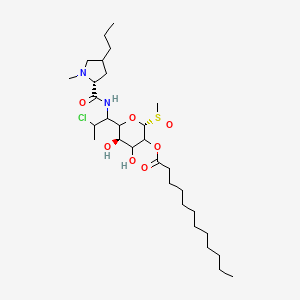
Clindamycin Laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Laurate is a derivative of Clindamycin, a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has been found that polyethylene glycol (PEG)-8 Laurate, a carbon-rich molecule, can selectively induce the fermentation of Staphylococcus epidermidis .
Synthesis Analysis
The synthesis of 2-esters of clindamycin was achieved by protection of the 3- and 4-hydroxyl groups of clindamycin (I) with the acid labile anisylidene moiety .Molecular Structure Analysis
The molecular formula of Clindamycin is C18H33ClN2O5S . The molecular weight is 424.98 g/mol . The InChI is 1S/C18H33ClN2O5S/c1-5-6-10-7-11 (21 (3)8-10)17 (25)20-12 (9 (2)19)16-14 (23)13 (22)15 (24)18 (26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3, (H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 .Physical And Chemical Properties Analysis
The surface free energy components for the investigated clindamycin phosphate samples were determined using Wu and Goodvan Oss method . The investigated clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .Scientific Research Applications
Application in Dermatology: Treatment of Acne Vulgaris
Clindamycin Laurate has been used in the treatment of acne vulgaris , a common skin condition characterized by the presence of pimples on the face, chest, and back . It is particularly effective against Cutibacterium acnes (C. acnes) , a bacterium associated with acne vulgaris .
Adjuvant for Antibiotics
Research has shown that Clindamycin Laurate can act as an adjuvant for antibiotics, specifically clindamycin . An adjuvant is a substance that enhances the body’s immune response to an antigen. In this case, Clindamycin Laurate enhances the efficacy of low-dose clindamycin against C. acnes .
Reduction of Antibiotic Dosage
The use of Clindamycin Laurate can potentially reduce the required dose of clindamycin against C. acnes . This is particularly important as it may help avoid the risk of creating drug-resistant C. acnes and maintain the bacterial homeostasis in the skin microbiome .
Anti-Inflammatory Properties
Clindamycin Laurate has been found to diminish the production of pro-inflammatory macrophage-inflammatory protein 2 (MIP-2) cytokines in mice . This suggests that it may have potential anti-inflammatory properties.
Mechanism of Action
Target of Action
Clindamycin Laurate primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the formation of peptide bonds during protein synthesis .
Mode of Action
Clindamycin Laurate disrupts protein synthesis by binding to the 50s ribosomal subunit of bacteria . This interaction interferes with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin Laurate is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, it disrupts the transpeptidation reaction, a critical step in protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .
Pharmacokinetics
It is widely distributed throughout the body, including in bones and abscesses . Clindamycin has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations .
Result of Action
The primary result of Clindamycin Laurate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their death . It is particularly effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of Clindamycin Laurate can be influenced by environmental factors. For instance, the presence of polyethylene glycol (PEG)-8 Laurate can selectively induce the fermentation of certain bacteria, which can enhance the anti-bacterial activity of Clindamycin Laurate . This suggests that the efficacy and stability of Clindamycin Laurate can be modulated by the presence of other compounds in its environment .
Safety and Hazards
Future Directions
The PEG-8 Laurate fermentation of Staphylococcus epidermidis displayed the adjuvant effect on promoting the efficacy of low-dose clindamycin against Cutibacterium acnes . Targeting C. acnes by lowering the required doses of antibiotics may avoid the risk of creating drug-resistant C. acnes and maintain the bacterial homeostasis in the skin microbiome, leading to a novel modality for the antibiotic treatment of acne vulgaris .
properties
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBVDGZXDAXGHD-IUVKJEJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55ClN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of Clindamycin Laurate being mentioned as an impurity in the context of Clindamycin Palmitate Hydrochloride drug substances?
A1: [] Clindamycin Laurate was identified as one of ten impurities found in Clindamycin Palmitate Hydrochloride drug substances manufactured in China. This finding highlights the importance of impurity profiling and control during drug manufacturing. The presence of impurities like Clindamycin Laurate can potentially impact the safety and efficacy of the final drug product. You can find more details about this study in the research paper available here: .
Q2: How can Clindamycin Laurate be used in the medical field?
A2: [] Research suggests that Clindamycin Laurate, a salt form of the antibiotic clindamycin, can be incorporated into coatings for porous medical implants. This coating, applied within the pore system of the implant, aims to provide localized antibiotic release. This approach could potentially help combat implant-related infections, a significant concern in medical practice. More details about this application can be found in the research paper available here: .
Q3: What is the advantage of using Clindamycin Laurate in antibiotic coatings compared to other forms of Clindamycin?
A3: While the provided abstracts don't directly compare Clindamycin Laurate to other forms of Clindamycin for coatings, they highlight its use in creating a "sticky," water-insoluble layer within the porous implant. [] This suggests that the Laurate form might offer advantages in terms of controlled release and prolonged antimicrobial activity at the implant site. Further research would be needed to confirm these potential benefits and compare the efficacy of Clindamycin Laurate coatings to other options.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

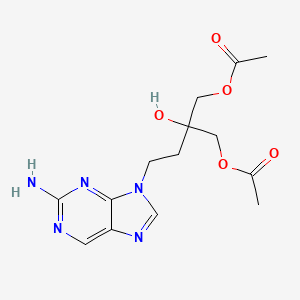
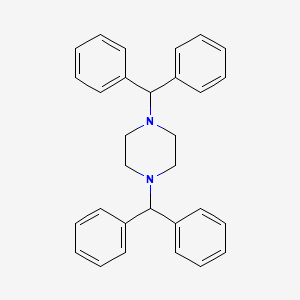
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
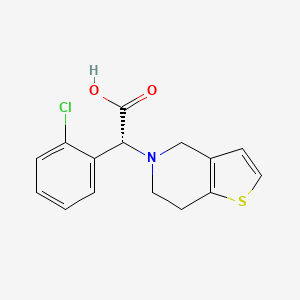
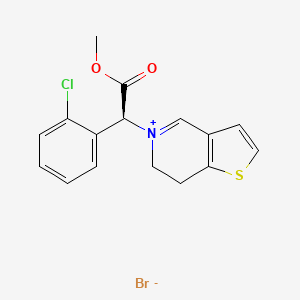

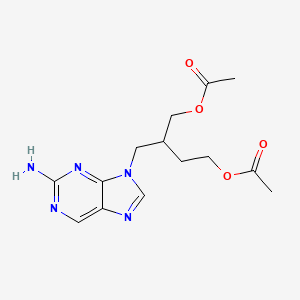
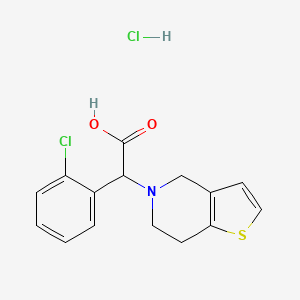
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
